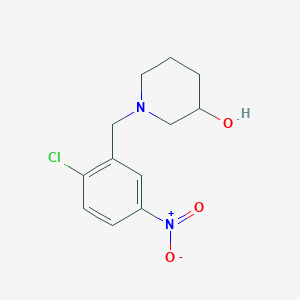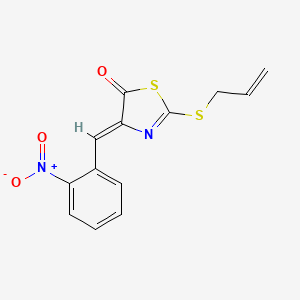
1-(2-chloro-5-nitrobenzyl)-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-5-nitrobenzyl)-3-piperidinol, also known as CNB-001, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the piperidinol family, which has been shown to exhibit a wide range of pharmacological activities. CNB-001 has been found to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
The neuroprotective effects of 1-(2-chloro-5-nitrobenzyl)-3-piperidinol are thought to be mediated by its ability to modulate multiple signaling pathways in the brain. It has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. 1-(2-chloro-5-nitrobenzyl)-3-piperidinol also inhibits the production of pro-inflammatory cytokines and upregulates the expression of anti-inflammatory cytokines, leading to a reduction in neuroinflammation.
Biochemical and Physiological Effects:
1-(2-chloro-5-nitrobenzyl)-3-piperidinol has been found to exert a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of glutathione, a key antioxidant molecule, and reduce the levels of reactive oxygen species and lipid peroxidation. 1-(2-chloro-5-nitrobenzyl)-3-piperidinol also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(2-chloro-5-nitrobenzyl)-3-piperidinol is its ability to cross the blood-brain barrier, making it an attractive candidate for the treatment of neurological disorders. However, its pharmacokinetic properties and potential side effects need to be further studied to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for the research on 1-(2-chloro-5-nitrobenzyl)-3-piperidinol. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another potential application is in the treatment of traumatic brain injury and stroke. Further studies are also needed to determine the optimal dosage and administration route for 1-(2-chloro-5-nitrobenzyl)-3-piperidinol, as well as its potential interactions with other drugs.
In conclusion, 1-(2-chloro-5-nitrobenzyl)-3-piperidinol is a promising compound that has demonstrated neuroprotective and anti-inflammatory properties in preclinical studies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(2-chloro-5-nitrobenzyl)-3-piperidinol involves a multi-step process that begins with the reaction of 2-chloro-5-nitrobenzaldehyde with piperidine. This reaction produces the intermediate 1-(2-chloro-5-nitrobenzyl)piperidine, which is then reduced to 1-(2-chloro-5-nitrobenzyl)-3-piperidinol using sodium borohydride.
Aplicaciones Científicas De Investigación
1-(2-chloro-5-nitrobenzyl)-3-piperidinol has been extensively studied for its potential therapeutic applications, particularly in the field of neuroprotection. It has been shown to protect neurons from damage caused by oxidative stress, inflammation, and excitotoxicity. In addition, 1-(2-chloro-5-nitrobenzyl)-3-piperidinol has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
Propiedades
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c13-12-4-3-10(15(17)18)6-9(12)7-14-5-1-2-11(16)8-14/h3-4,6,11,16H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVWXRBCGOSETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5085111.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-methylpentanoic acid](/img/structure/B5085119.png)
![(2R*,3R*)-3-(dimethylamino)-1'-{[2-(methylamino)-3-pyridinyl]carbonyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5085124.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5085134.png)
![N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5085137.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5085141.png)
![2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085149.png)
![2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B5085172.png)
![1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5085180.png)

